tert-butyl (2-amino-5-bromopyridin-3-yl)carbamate CAS number 38875-53-5 derivatives
tert-butyl (2-amino-5-bromopyridin-3-yl)carbamate CAS number 38875-53-5 derivatives
Core Scaffold Analysis & Downstream Synthesis
Executive Summary
This technical guide provides an in-depth analysis of tert-butyl (2-amino-5-bromopyridin-3-yl)carbamate , a critical intermediate derived from the parent diamine 2,3-diamino-5-bromopyridine (CAS 38875-53-5) .[1]
This scaffold represents a "privileged structure" in medicinal chemistry, serving as the primary gateway to imidazo[4,5-b]pyridines —a heterocyclic core ubiquitous in kinase inhibitors (e.g., potential treatments for oncology and inflammation) and GPCR ligands. The strategic placement of the bromine atom at the C5 position allows for late-stage diversification via palladium-catalyzed cross-coupling, while the orthogonal protection of the N3-amine (Boc) versus the free N2-amine enables precise regiocontrol during cyclization sequences.
Structural Analysis & Reactivity Profile
The core molecule features three distinct reactive sites, each offering specific orthogonality for synthetic elaboration. Understanding the electronic properties of these sites is essential for designing efficient synthetic routes.[1]
Electronic Landscape
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C5-Bromine (Electrophilic Handle): Positioned para to the electron-donating C2-amino group and meta to the pyridine nitrogen.[1] This electronic arrangement activates the C-Br bond for oxidative addition with Pd(0), facilitating Suzuki-Miyaura and Buchwald-Hartwig couplings even under mild conditions.[1]
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N3-Carbamate (Masked Nucleophile): The tert-butoxycarbonyl (Boc) group at N3 reduces the nucleophilicity of this nitrogen, preventing premature cyclization or over-alkylation. It serves as a "masked" aniline equivalent, released only upon acidic deprotection.[1]
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N2-Amine (Free Nucleophile): The 2-amino group functions as an amidine-like donor.[1] While less nucleophilic than a standard aniline due to resonance delocalization into the pyridine ring, it remains sufficiently reactive for condensation with aldehydes or activated esters.
Reactivity Map (Graphviz Visualization)
Caption: Orthogonal reactivity landscape of the core scaffold, highlighting the three primary vectors for diversification.
Synthesis of the Core Scaffold
The synthesis of the title compound typically proceeds from the commercially available parent diamine.[2][3] The regioselectivity of the Boc protection is governed by the relative nucleophilicity of the N3 vs. N2 amines.
Synthesis Protocol
Starting Material: 2,3-Diamino-5-bromopyridine (CAS 38875-53-5).[1]
Mechanism: The N3-amino group, being less conjugated to the pyridine nitrogen than the N2-amino group (which has amidine character), acts as the primary nucleophile under neutral or slightly basic conditions.
| Step | Reagents | Conditions | Yield | Notes |
| 1 | Boc₂O (1.0 equiv) | THF/Water (1:[1]1) or Dioxane | >85% | Regioselective. No base required, or mild base (NaHCO₃). |
| 2 | Workup | EtOAc extraction, wash with brine | N/A | Product precipitates or crystallizes upon concentration.[1] |
Detailed Procedure:
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Dissolve 2,3-diamino-5-bromopyridine (10.0 mmol) in THF (20 mL).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol) in THF (5 mL) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitor by TLC (Hexane:EtOAc 1:1).[1] The mono-Boc product (Rf ~0.[1]6) is distinct from the diamine (Rf ~0.2) and bis-Boc (Rf ~0.9).
-
Concentrate the solvent and recrystallize from hexanes/EtOAc to afford tert-butyl (2-amino-5-bromopyridin-3-yl)carbamate as a white to pale yellow solid.[1]
Derivatization Strategies
Route A: C5-Diversification (Suzuki-Miyaura Coupling)
This route is preferred when the final inhibitor requires a specific biaryl motif at the 6-position of the imidazopyridine system.[1] Performing the coupling before cyclization avoids potential catalyst poisoning by the imidazole nitrogens later.
Protocol (General Suzuki Coupling):
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Substrates: Core scaffold (1.0 equiv), Aryl boronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄.
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Base/Solvent: 2M Na₂CO₃ / Dioxane (1:3 ratio).
-
Conditions: 80–100°C under N₂ for 4–16 hours.[1]
Key Insight: The free N2-amine does not typically interfere with the Pd-cycle, but the N3-Boc group is stable under these basic conditions, preserving the orthogonal protection.
Route B: Cyclization to Imidazo[4,5-b]pyridines
The transformation of the core into the bicyclic imidazo[4,5-b]pyridine system is the most common application. This can be achieved via two main sub-strategies:
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Two-Step (Deprotection-Cyclization): Removal of the Boc group (TFA/DCM) yields the diamine, which is then condensed with an aldehyde (oxidative cyclization) or a carboxylic acid.
-
One-Pot (Direct Cyclization): Using specific reagents that effect cyclization directly from the carbamate or following in-situ deprotection.[1]
Workflow Diagram (Graphviz):
Caption: Step-wise workflow for converting the core scaffold into a functionalized drug candidate.
Experimental Protocols (Self-Validating)
Protocol: Formation of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol demonstrates the conversion of the core scaffold into the bicyclic system using a "one-pot" oxidative cyclization approach after deprotection.[1]
Reagents:
-
tert-Butyl (2-amino-5-bromopyridin-3-yl)carbamate (1.0 mmol)[1]
-
Benzaldehyde (1.1 mmol)
-
Na₂S₂O₅ (Sodium metabisulfite) (1.5 mmol) - Oxidant
-
DMF (Dimethylformamide)
Procedure:
-
Deprotection: Dissolve the starting material in 4M HCl in Dioxane (5 mL). Stir at RT for 2 hours. Evaporate volatiles to dryness to obtain the diamine hydrochloride salt.[1]
-
Condensation: Redissolve the residue in DMF (5 mL). Add Benzaldehyde (1.1 mmol).
-
Cyclization: Add Na₂S₂O₅ (1.5 mmol). Heat the mixture to 120°C for 4 hours.
-
Workup: Pour into ice water. The product often precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc.[1]
Yield Expectation: 70–85%.
References
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Synthesis of 2,3-Diaminopyridine Derivatives
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Source: Sigma-Aldrich / Merck.[1] "2,3-Diamino-5-bromopyridine Product Sheet."
-
-
Regioselective Boc Protection of Diamines
-
Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery
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Suzuki Coupling Methodologies for Pyridines
Sources
- 1. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. redalyc.org [redalyc.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmeth-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
